molecular formula C11H13NO5 B11724755 Ethyl 3-ethoxy-4-nitrobenzoate

Ethyl 3-ethoxy-4-nitrobenzoate

Cat. No.: B11724755
M. Wt: 239.22 g/mol
InChI Key: GULMPMFOOQNUTQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethoxy-4-nitrobenzoate typically involves the nitration of ethyl 3-ethoxybenzoate. The nitration process introduces a nitro group (-NO2) to the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halides or amines in the presence of a suitable base.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Reduction: Ethyl 3-ethoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Ethyl 3-ethoxy-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.

    Material Science: It is used in the development of new materials with specific properties.

    Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-4-nitrobenzoate depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological targets or other chemical entities.

Comparison with Similar Compounds

    Ethyl 4-ethoxy-3-nitrobenzoate: Similar structure but with different positions of the ethoxy and nitro groups.

    Ethyl 3-nitrobenzoate: Lacks the ethoxy group.

    Ethyl 4-nitrobenzoate: Lacks the ethoxy group and has the nitro group in a different position.

Uniqueness: Ethyl 3-ethoxy-4-nitrobenzoate is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring. This unique structure can lead to different reactivity and properties compared to its similar compounds.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

ethyl 3-ethoxy-4-nitrobenzoate

InChI

InChI=1S/C11H13NO5/c1-3-16-10-7-8(11(13)17-4-2)5-6-9(10)12(14)15/h5-7H,3-4H2,1-2H3

InChI Key

GULMPMFOOQNUTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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